molecular formula C19H17N3O6 B5253068 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,5-dinitrobenzoate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,5-dinitrobenzoate

Cat. No.: B5253068
M. Wt: 383.4 g/mol
InChI Key: BSGLKJWPMQLOJV-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,5-dinitrobenzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological properties and industrial applications. The structure of this compound includes a quinoline core substituted with trimethyl groups and a dinitrobenzoate ester, which contributes to its unique chemical properties.

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-11-10-19(2,3)20-17-5-4-15(9-16(11)17)28-18(23)12-6-13(21(24)25)8-14(7-12)22(26)27/h4-10,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGLKJWPMQLOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,5-dinitrobenzoate typically involves the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline. This intermediate is then esterified with 3,5-dinitrobenzoic acid under acidic conditions to yield the final product . The reaction conditions often require the use of catalysts such as Zn2+, Sn2+, or Cu2+ exchanged tungstophosphoric acid supported on γ-Al2O3 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and optimized reaction conditions can enhance the yield and reduce the cost of production. Microwave-assisted hydrothermal methods have also been employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The nitro groups may also play a role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound.

    3,5-Dinitrobenzoic Acid: The esterifying agent used in the synthesis.

    Quinoline N-oxides: Oxidation products of the compound.

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,5-dinitrobenzoate is unique due to its combined structural features of a quinoline core and a dinitrobenzoate ester. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

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